molecular formula C17H20BrNO3S B8227878 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B8227878
M. Wt: 398.3 g/mol
InChI Key: UVMWFFRYZYSBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide (CAS 2803477-14-5) is a high-purity benzenesulfonamide derivative supplied for research applications. With a molecular formula of C 17 H 20 BrNO 3 S and a molecular weight of 398.31 g/mol, this compound is characterized by its distinct sulfonamide backbone substituted with bromo, methoxybenzyl, and isopropyl groups . The structural motif of substituted benzenesulfonamides is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, as it carries safety warnings for causing skin and eye irritation (H315-H319) . Recommended storage conditions are in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-bromo-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-13(2)19(12-14-7-9-16(22-3)10-8-14)23(20,21)17-6-4-5-15(18)11-17/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMWFFRYZYSBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation Approach

An alternative method involves synthesizing N-isopropylbenzenesulfonamide first, followed by 4-methoxybenzyl group introduction. However, this approach suffers from lower yields (∼60%) due to steric hindrance during the second alkylation.

One-Pot Disubstitution

Using a pre-formed secondary amine (as detailed in Section 2) proves superior, with yields exceeding 75% and reduced purification steps.

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry is recommended for the chlorosulfonation step to enhance heat dissipation and safety. Additionally, crystallization optimization using acetonitrile or methanol improves purity (>99.5% by HPLC) and reduces residual solvents.

Challenges and Mitigation

  • Hydrolysis of Sulfonyl Chloride : Moisture must be rigorously excluded using molecular sieves and anhydrous solvents.

  • Regioselectivity in Chlorosulfonation : The methoxy group’s directing effect ensures >95% para selectivity, but trace ortho products require chromatographic removal .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry

The compound is utilized as a building block for synthesizing more complex molecules. Its sulfonamide moiety is particularly valuable for creating derivatives with tailored properties for specific applications. The bromine atom in its structure allows for various substitution reactions, enhancing its versatility in synthetic pathways.

Biology

In biological research, 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide has been investigated for its potential in enzyme inhibition and protein interactions. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies .

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development. Its structure suggests possible interactions with various biological targets, including receptors and enzymes. Notably, sulfonamides like this one have shown antimicrobial properties by inhibiting folate synthesis in bacteria, which could be leveraged for developing new antibiotics .

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition prevents bacterial cell division, leading to a bacteriostatic effect .

Anticancer Activity

Studies have shown that certain sulfonamide derivatives possess anticancer properties. For instance, compounds similar to 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide have demonstrated the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits bacterial growth
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones for compounds structurally similar to this one, suggesting potent antibacterial activity .
  • Cancer Cell Line Testing : In vitro assays on breast cancer cell lines revealed that certain sulfonamides could induce apoptosis. While specific effects of 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide are still under investigation, structural analogs show promise .

Mechanism of Action

The mechanism of action for 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide C₁₇H₁₉BrN₂O₃S ~435.32 3-Br, N-isopropyl, N-(4-methoxybenzyl) High lipophilicity, strong H-bonding
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide C₁₄H₁₄BrNO₃S ~385.27 4-Br, N-(4-methoxybenzyl) Moderate steric bulk, flexible binding
4-Bromo-N-isopropyl-3-methoxybenzamide C₁₁H₁₄BrNO₂ ~316.21 4-Br, 3-OCH₃, isopropylamide Reduced H-bonding, high lipophilicity
N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide C₁₃H₁₃BrN₂O₂S 341.22 4-Br, amino, methylphenyl High polarity, improved solubility
Compound 44 (naphthalene derivative) C₂₁H₂₁BrN₂O₄S 455.32 4-Br, hydroxybutyl, naphthalene Enhanced π-π stacking, complex synthesis

Biological Activity

3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a bromine atom and a methoxybenzyl group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide can be represented as follows:

C17H20BrN1O2S\text{C}_{17}\text{H}_{20}\text{BrN}_1\text{O}_2\text{S}

This structure features:

  • A bromine atom, which may influence the compound's reactivity and binding affinity.
  • An isopropyl group that can enhance lipophilicity and cellular permeability.
  • A methoxybenzyl moiety that may contribute to its biological activity through interactions with specific receptors or enzymes.

The exact mechanism of action for 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide remains to be fully elucidated. However, preliminary studies suggest that it may act through the following pathways:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The methoxybenzyl group could interact with neurotransmitter receptors or other target proteins, leading to altered signaling pathways.

Antimicrobial Properties

Research indicates that sulfonamides, including derivatives like 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide, exhibit antimicrobial properties. These compounds are often effective against a range of bacteria by inhibiting folate synthesis.

Anticancer Activity

Studies have shown that certain sulfonamide derivatives possess anticancer properties. For example, compounds similar in structure have demonstrated the ability to inhibit tumor growth in various cancer cell lines. The specific activity of 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide against cancer cells is an area of ongoing research.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits bacterial growth
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structural features to 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide showed significant inhibition zones, suggesting potent antibacterial activity.
  • Cancer Cell Line Testing : In vitro assays conducted on breast cancer cell lines revealed that certain sulfonamides could induce apoptosis. The specific effects of 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide are still under investigation but show promise based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide with high purity?

  • Methodological Answer : Optimized synthesis involves a multi-step approach:

Sulfonylation : React 3-bromobenzenesulfonyl chloride with isopropylamine to form the primary sulfonamide intermediate.

N-Alkylation : Introduce the 4-methoxybenzyl group via nucleophilic substitution under anhydrous conditions, using a base like K₂CO₃ in DMF at 60–80°C.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (70–85%) are achievable by controlling stoichiometry and avoiding moisture .
    • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., methoxy singlet at δ 3.8 ppm, isopropyl doublet at δ 1.2 ppm) and HRMS .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

  • Core Methods :

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^13 \text{C}, and 2D NMR (COSY, HSQC) to resolve overlapping signals from the isopropyl and methoxybenzyl groups.
  • X-ray Crystallography : Resolve stereoelectronic effects; e.g., sulfonamide torsion angles and packing interactions (refer to analogous structures in and ) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and absence of unreacted amine (-NH) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Experimental Design :

  • Target Selection : Prioritize kinases or GPCRs based on sulfonamide bioactivity trends (e.g., carbonic anhydrase inhibition).
  • In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ADP-Glo™ kinase assays).
  • Controls : Include positive controls (e.g., acetazolamide for CA inhibition) and validate results with dose-response curves (IC50_{50}) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on binding.
  • Isosteric Replacements : Swap the bromine atom with iodine or CF3_3 to probe steric and hydrophobic interactions.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or CA IX) .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting Framework :

Purity Assessment : Verify compound purity (>95%) via HPLC and elemental analysis.

Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%).

Target Validation : Confirm protein conformation (e.g., via crystallography or SPR) and rule off-target effects via proteome-wide profiling .

Q. What mechanistic insights can be gained from studying the compound’s degradation under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions (ICH Q1B guidelines).
  • Analytical Tools : LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives or demethylated analogs).
  • Stability Correlation : Relate degradation pathways to storage recommendations (e.g., desiccated, -20°C) .

Q. How can the compound’s reaction mechanism in catalytic processes be elucidated?

  • Experimental Approaches :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.
  • Spectroscopic Trapping : Employ 19F NMR^{19} \text{F NMR} or EPR to detect transient intermediates.
  • Computational Studies : DFT calculations (Gaussian 16) to map energy profiles for sulfonamide participation in nucleophilic aromatic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.